2-Isopropenylthiazole
Overview
Description
2-Isopropenylthiazole is a chemical compound that is part of the thiazole family . Thiazoles are a group of compounds containing a five-membered aromatic ring, and they are known for their diverse pharmacological activity .
Synthesis Analysis
The synthesis of thiazoles, including 2-Isopropenylthiazole, can be achieved through various green synthetic approaches. These include the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes . A one-pot procedure involving a combination of ultrasound synthesis under neat conditions and a Cadogan’s cyclization has been implemented for the synthesis of 2-phenyl-2H-indazole derivatives .Molecular Structure Analysis
The molecular structure of 2-Isopropenylthiazole can be determined using various tools such as single-crystal X-ray diffraction (SC-XRD) analysis and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) .Chemical Reactions Analysis
The chemical reactions involving 2-Isopropenylthiazole can be analyzed using various electroanalytical tools. These tools can be used to investigate redox-active intermediates in both electrochemically-initiated processes and monitoring redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropenylthiazole can be analyzed using various techniques such as Thermogravimetric Analysis (TGA), which monitors the thermal stability of a material by recording the change in mass of the sample with respect to temperature .Scientific Research Applications
Pharmaceutical Applications
2-Isopropenylthiazole: is a thiazole derivative, a class of compounds known for their presence in several pharmaceutical drugs. Thiazoles are integral to drugs with antimicrobial , antiretroviral , antifungal , anticancer , and anti-inflammatory properties . For instance, thiazole derivatives are found in ritonavir, an antiretroviral drug, and in tiazofurin, an anticancer drug . The versatility of 2-Isopropenylthiazole allows for its incorporation into various drug formulations, enhancing their efficacy and stability.
Agrochemical Synthesis
In the agrochemical industry, thiazole compounds serve as precursors for creating substances that protect crops from pests and diseases. The structural moiety of thiazoles can be found in fungicides , insecticides , and herbicides . The reactivity of 2-Isopropenylthiazole makes it a valuable compound for synthesizing new agrochemicals with improved safety profiles and environmental compatibility.
Industrial Applications
Thiazoles are utilized in industrial applications such as rubber vulcanization and as photographic sensitizers . The chemical properties of 2-Isopropenylthiazole can be harnessed to develop new materials with desired mechanical and chemical resistance, which are crucial in manufacturing processes.
Development of Dyes and Pigments
Due to their aromatic structure, thiazoles are often used in the synthesis of dyes and pigments . 2-Isopropenylthiazole can be involved in the production of colorants with specific absorption properties, which are essential for textiles, inks, and paints.
Catalysts and Chemical Synthesis
Thiazoles act as catalysts in various chemical reactions . The introduction of 2-Isopropenylthiazole into catalytic systems could potentially lead to more efficient and selective synthesis processes, particularly in the pharmaceutical and fine chemical industries.
Liquid Crystals and Electronic Materials
The structural features of thiazoles make them suitable for the design of liquid crystals and electronic materials . 2-Isopropenylthiazole could be used to create new liquid crystal displays with better performance or to develop organic semiconductors.
Antioxidant Properties
Thiazole derivatives exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases . Research involving 2-Isopropenylthiazole could lead to the discovery of novel antioxidants that can be used in food preservation or as dietary supplements.
Neuroprotective Agents
Some thiazole compounds have shown neuroprotective effects, which could be useful in treating neurodegenerative diseases . The exploration of 2-Isopropenylthiazole in this field may contribute to the development of new therapies for conditions such as Alzheimer’s and Parkinson’s disease.
Future Directions
Mechanism of Action
Target of Action
2-Isopropenylthiazole, a derivative of thiazole, has been found to exhibit significant biological activity . Thiazole derivatives have been reported to show significant antibacterial activity against various bacteria and pathogens . .
Mode of Action
It is known that thiazole derivatives exhibit significant antibacterial activity . The mode of action of similar compounds has been validated by cross-resistance, molecular biology, and molecular docking studies .
Biochemical Pathways
Thiazoles, including 2-Isopropenylthiazole, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Pharmacokinetics
Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .
Result of Action
Thiazole derivatives have been found to exhibit significant biological activities, including antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or proteins .
properties
IUPAC Name |
2-prop-1-en-2-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXHYZDXKTGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342281 | |
Record name | 2-Isopropenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13816-04-1 | |
Record name | 2-Isopropenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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